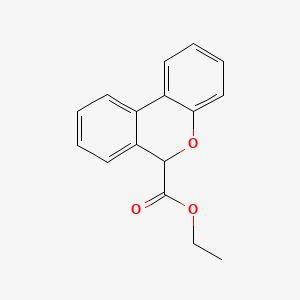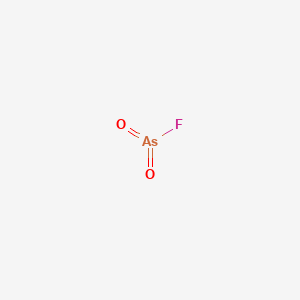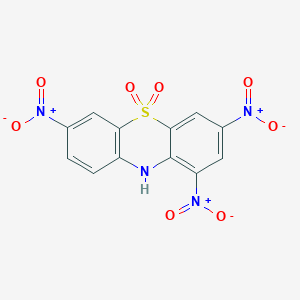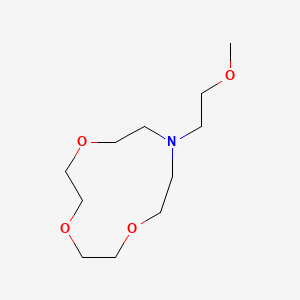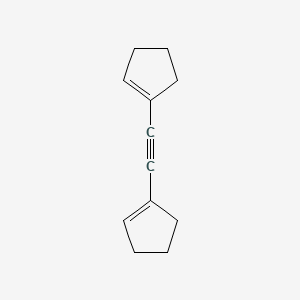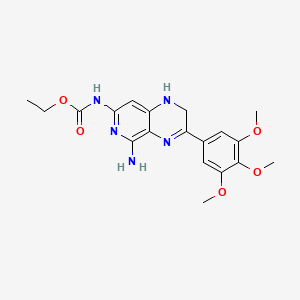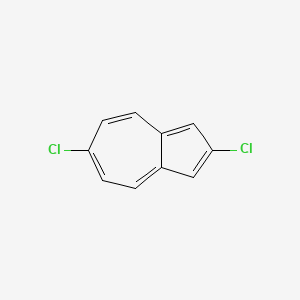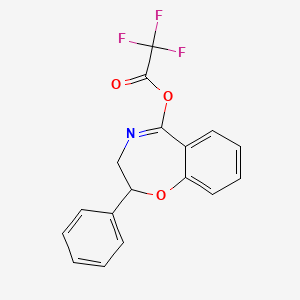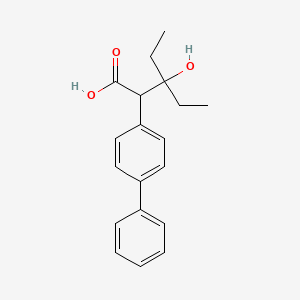
(+)-alpha-(1-Ethyl-1-hydroxypropyl)-(1,1'-biphenyl)-4-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-alpha-(1-Ethyl-1-hydroxypropyl)-(1,1’-biphenyl)-4-acetic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with an acetic acid moiety and a hydroxypropyl group, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-alpha-(1-Ethyl-1-hydroxypropyl)-(1,1’-biphenyl)-4-acetic acid typically involves multiple steps, starting from commercially available biphenyl derivatives. The key steps include:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a biphenyl compound is formed by coupling two aryl halides in the presence of a palladium catalyst.
Introduction of the Acetic Acid Moiety: This step involves the functionalization of the biphenyl core with an acetic acid group, often through Friedel-Crafts acylation.
Addition of the Hydroxypropyl Group: The final step involves the addition of the hydroxypropyl group, which can be achieved through various methods such as Grignard reactions or hydroboration-oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(+)-alpha-(1-Ethyl-1-hydroxypropyl)-(1,1’-biphenyl)-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the biphenyl core.
Scientific Research Applications
(+)-alpha-(1-Ethyl-1-hydroxypropyl)-(1,1’-biphenyl)-4-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (+)-alpha-(1-Ethyl-1-hydroxypropyl)-(1,1’-biphenyl)-4-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: An aromatic compound with a similar biphenyl structure.
p-Hydroxyphenylethanol: Another aromatic compound with a hydroxy group.
4-Hydroxybenzaldehyde: A compound with a similar aromatic core and functional groups.
Uniqueness
(+)-alpha-(1-Ethyl-1-hydroxypropyl)-(1,1’-biphenyl)-4-acetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
85045-58-5 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-ethyl-3-hydroxy-2-(4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C19H22O3/c1-3-19(22,4-2)17(18(20)21)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13,17,22H,3-4H2,1-2H3,(H,20,21) |
InChI Key |
WUWGAIMXUXWKBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


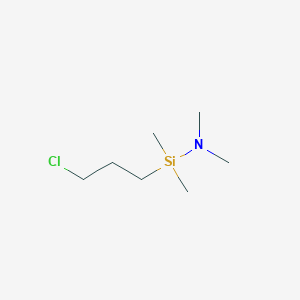
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)

![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
